Norverapamil-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norverapamil-d7 is a deuterium-labeled derivative of Norverapamil, which is an N-demethylated metabolite of Verapamil. Verapamil is a well-known L-type calcium channel blocker and P-glycoprotein function inhibitor. This compound retains these properties and is primarily used in scientific research to study the pharmacokinetics and metabolism of Verapamil .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Norverapamil-d7 involves the incorporation of deuterium atoms into the Norverapamil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route can vary, but it generally involves the following steps:
N-Demethylation: Verapamil undergoes N-demethylation to form Norverapamil.
Deuterium Labeling: The hydrogen atoms in Norverapamil are replaced with deuterium using deuterated reagents under specific reaction conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Verapamil are subjected to N-demethylation.
Deuterium Exchange: The resulting Norverapamil is then treated with deuterated reagents to achieve the desired deuterium labeling.
Analyse Chemischer Reaktionen
Types of Reactions
Norverapamil-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound, Verapamil.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Various halogenating agents and catalysts are employed for substitution reactions
Major Products
Oxidation Products: Oxides of this compound.
Reduction Products: Verapamil.
Substitution Products: Halogenated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
Norverapamil-d7 is widely used in scientific research for various applications:
Pharmacokinetics: It is used to study the pharmacokinetics of Verapamil and its metabolites in biological systems.
Metabolism Studies: Researchers use it to investigate the metabolic pathways and mechanisms of Verapamil.
Drug Interaction Studies: It helps in understanding the interactions between Verapamil and other drugs, particularly those involving P-glycoprotein.
Analytical Method Development: It is used in the development and validation of analytical methods for detecting and quantifying Verapamil and its metabolites
Wirkmechanismus
Norverapamil-d7 exerts its effects by blocking L-type calcium channels and inhibiting P-glycoprotein function. The mechanism involves:
Calcium Channel Blockade: It inhibits the influx of calcium ions into cells, leading to relaxation of vascular smooth muscles and reduced cardiac contractility
P-glycoprotein Inhibition: It inhibits the function of P-glycoprotein, a drug efflux transporter, thereby increasing the intracellular concentration of various drugs
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Verapamil: The parent compound, a non-dihydropyridine calcium channel blocker.
Norverapamil: The non-deuterated form of Norverapamil-d7.
Diltiazem: Another non-dihydropyridine calcium channel blocker with similar pharmacological properties
Uniqueness
This compound is unique due to its deuterium labeling, which provides several advantages:
Increased Stability: Deuterium-labeled compounds are generally more stable than their non-labeled counterparts.
Enhanced Detection: The presence of deuterium allows for more precise detection and quantification in analytical studies
Eigenschaften
Molekularformel |
C26H36N2O4 |
---|---|
Molekulargewicht |
447.6 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile |
InChI |
InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3/i1D3,2D3,19D |
InChI-Schlüssel |
UPKQNCPKPOLASS-HXAWLNHQSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Kanonische SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.